molecular formula C14H12ClN3O2 B5698194 N'-[2-(4-chlorophenyl)acetyl]pyridine-3-carbohydrazide

N'-[2-(4-chlorophenyl)acetyl]pyridine-3-carbohydrazide

Cat. No.: B5698194
M. Wt: 289.71 g/mol
InChI Key: DNJYTUKQRHCZKD-UHFFFAOYSA-N
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Description

N’-[2-(4-chlorophenyl)acetyl]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a pyridine ring substituted with a carbohydrazide group and a 4-chlorophenylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-chlorophenyl)acetyl]pyridine-3-carbohydrazide typically involves the reaction of 4-chlorophenylacetic acid with pyridine-3-carbohydrazide. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-chlorophenyl)acetyl]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[2-(4-chlorophenyl)acetyl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(4-bromophenyl)acetyl]pyridine-3-carbohydrazide
  • N’-[2-(4-methylphenyl)acetyl]pyridine-3-carbohydrazide
  • N’-[2-(4-fluorophenyl)acetyl]pyridine-3-carbohydrazide

Uniqueness

N’-[2-(4-chlorophenyl)acetyl]pyridine-3-carbohydrazide is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs .

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)acetyl]pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-12-5-3-10(4-6-12)8-13(19)17-18-14(20)11-2-1-7-16-9-11/h1-7,9H,8H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJYTUKQRHCZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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